N-(3,5-difluorophenyl)thiophene-2-carboxamide is a synthetic organic compound classified within the thiophene carboxamides, characterized by its unique structure that includes a thiophene ring, a carboxamide group, and a difluorophenyl substituent. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity and chemical properties.
The compound can be synthesized through multi-step organic reactions involving the functionalization of thiophene derivatives and subsequent coupling with substituted phenyl groups. Its synthesis is of interest in both academic research and industrial applications due to the increasing demand for novel compounds with specific biological activities.
N-(3,5-difluorophenyl)thiophene-2-carboxamide belongs to the broader class of heterocyclic compounds, specifically those containing sulfur in the form of thiophene. It is also categorized under carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of N-(3,5-difluorophenyl)thiophene-2-carboxamide typically involves several key steps:
The synthesis may utilize reagents such as:
Optimizing reaction conditions—such as temperature, time, and concentration—can significantly affect yield and purity.
N-(3,5-difluorophenyl)thiophene-2-carboxamide features:
N-(3,5-difluorophenyl)thiophene-2-carboxamide can undergo several chemical transformations:
Common reagents for these reactions include:
The specific products formed depend on reaction conditions and the nature of substituents involved.
The mechanism of action for N-(3,5-difluorophenyl)thiophene-2-carboxamide likely involves interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the precise mechanism.
N-(3,5-difluorophenyl)thiophene-2-carboxamide has several potential applications:
The synthesis of N-(3,5-difluorophenyl)thiophene-2-carboxamide relies heavily on amidation reactions to form the critical carboxamide bond. Two primary methodologies dominate:
Table 1: Comparison of Amidation Techniques
| Method | Reagents | Solvent | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Carbodiimide-Mediated | DCC/DMAP | DCM | 48–68 | Compatibility with acid-sensitive groups |
| TiCl₄-Promoted | TiCl₄, Pyridine | Pyridine | 48–75 | No carboxylic acid pre-activation |
The 3,5-difluorophenyl moiety is typically introduced via two routes:
Suzuki-Miyaura cross-coupling enables late-stage diversification of the thiophene core:
Table 2: Suzuki-Miyaura Coupling with 5-Bromothiophene-2-carboxamide
| Arylboronic Acid | Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 3,5-Difluorophenyl | Pd(PPh₃)₄/K₃PO₄ | 72 | 3.5 |
| 4-Methoxyphenyl | Pd(PPh₃)₄/K₃PO₄ | 76 | 6 |
| 3,5-Dimethylphenyl | Pd(PPh₃)₄/K₃PO₄ | 70 | 5 |
Position-selective functionalization of the thiophene ring is critical for derivatization:
Recent advances prioritize atom economy and reduced environmental impact:
Table 3: Key Identifiers for N-(3,5-difluorophenyl)thiophene-2-carboxamide
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-(3,5-difluorophenyl)thiophene-2-carboxamide | |
| Molecular Formula | C₁₁H₇F₂NOS | |
| Molecular Weight | 239.24 g/mol | |
| SMILES | C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)F)F | |
| InChI Key | VNKCICWRZGSRDI-UHFFFAOYSA-N | |
| CAS Number | Not publicly available | [2] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7